molecular formula C16H24N2O2 B13975313 Benzyl 4-isobutyl-1-piperazinecarboxylate

Benzyl 4-isobutyl-1-piperazinecarboxylate

Katalognummer: B13975313
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: IEJFGKBOAMFJRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-isobutylpiperazine-1-carboxylate: is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. This compound is characterized by its unique structure, which includes a benzyl group, an isobutyl group, and a piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-isobutylpiperazine-1-carboxylate typically involves the reaction of benzyl chloride with 4-isobutylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzyl chloride+4-isobutylpiperazineBenzyl 4-isobutylpiperazine-1-carboxylate\text{Benzyl chloride} + \text{4-isobutylpiperazine} \rightarrow \text{Benzyl 4-isobutylpiperazine-1-carboxylate} Benzyl chloride+4-isobutylpiperazine→Benzyl 4-isobutylpiperazine-1-carboxylate

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 4-isobutylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl 4-isobutylpiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl 4-isobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features.

    1-(3-chlorophenyl)piperazine (mCPP): A phenylpiperazine derivative with psychoactive properties.

    1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Another phenylpiperazine with stimulant effects.

Uniqueness: Benzyl 4-isobutylpiperazine-1-carboxylate is unique due to its specific combination of benzyl and isobutyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C16H24N2O2

Molekulargewicht

276.37 g/mol

IUPAC-Name

benzyl 4-(2-methylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-14(2)12-17-8-10-18(11-9-17)16(19)20-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3

InChI-Schlüssel

IEJFGKBOAMFJRL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1CCN(CC1)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.